

Spectroscopic Characterization of 2-Bromo-3-methylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzamide

Cat. No.: B1358042

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-methylbenzamide**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this guide synthesizes predicted data based on analogous structures and fundamental spectroscopic principles. This approach offers valuable insights for researchers, scientists, and drug development professionals in interpreting the spectral characteristics of this and related substituted benzamides.

Introduction: The Significance of 2-Bromo-3-methylbenzamide

2-Bromo-3-methylbenzamide belongs to the class of substituted benzamides, a scaffold prevalent in medicinal chemistry with a wide range of biological activities.^{[1][2][3]} The precise substitution pattern on the aromatic ring, featuring a bromine atom and a methyl group ortho and meta to the carboxamide functionality, respectively, presents a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for confirming its chemical identity, assessing purity, and understanding its molecular properties, which are critical for its application in further research and development.

This guide will delve into the three core spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the

theoretical underpinnings, present the expected spectral data in a clear and concise format, and provide a detailed interpretation of the key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ^1H and ^{13}C NMR spectra, a detailed picture of the molecular structure can be constructed.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **2-Bromo-3-methylbenzamide** is expected to reveal distinct signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the amide group, and the electron-donating nature of the methyl group.

Table 1: Predicted ^1H NMR Spectral Data for **2-Bromo-3-methylbenzamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	d	1H	Aromatic CH
~ 7.2 - 7.4	t	1H	Aromatic CH
~ 7.1 - 7.3	d	1H	Aromatic CH
~ 6.0 (broad s)	s	2H	-NH ₂
~ 2.4	s	3H	-CH ₃

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl_3 or DMSO-d_6 is crucial for sample preparation.^[4] A high-field NMR spectrometer (e.g., 400 MHz or

higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the coupling patterns of the aromatic protons.[4]

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **2-Bromo-3-methylbenzamide** will give rise to a distinct signal.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Bromo-3-methylbenzamide**

Chemical Shift (δ) ppm	Assignment
~ 168	C=O (Amide Carbonyl)
~ 138	Aromatic C-Br
~ 135	Aromatic C-CH ₃
~ 132	Aromatic CH
~ 130	Aromatic C-C=O
~ 128	Aromatic CH
~ 125	Aromatic CH
~ 23	-CH ₃

Note: Predicted chemical shifts are based on analogous compounds and additivity rules.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of purified **2-Bromo-3-methylbenzamide** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[4]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).

- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ^{13}C and longer relaxation times.

Visualizing the Molecular Structure

Caption: Molecular structure of **2-Bromo-3-methylbenzamide**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Spectral Data

The IR spectrum of **2-Bromo-3-methylbenzamide** is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for **2-Bromo-3-methylbenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3180	Strong, Broad	N-H stretch (Amide)
~ 3050 - 3000	Medium	C-H stretch (Aromatic)
~ 2950 - 2850	Medium	C-H stretch (Methyl)
~ 1660	Strong	C=O stretch (Amide I band)
~ 1600, 1475	Medium to Strong	C=C stretch (Aromatic ring)
~ 1400	Medium	N-H bend (Amide II band)
~ 750 - 700	Strong	C-Br stretch

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Causality Behind Experimental Choices: The sample can be prepared as a KBr pellet or a mull to obtain a solid-state spectrum.^[4] Alternatively, dissolving the compound in a suitable solvent like chloroform can provide a solution-state spectrum. A background spectrum is always recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.^[4]

Experimental Protocol for IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.^[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrometry Data

The mass spectrum of **2-Bromo-3-methylbenzamide** will exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M^+ and $M+2$) of nearly equal intensity.^[5]

Table 4: Predicted Key Mass Spectrometry Fragments for **2-Bromo-3-methylbenzamide**

m/z	Assignment
213/215	$[M]^+$ (Molecular ion)
197/199	$[M - \text{NH}_2]^+$
184/186	$[M - \text{C}(\text{O})\text{NH}_2]^+$
104	$[\text{C}_7\text{H}_5\text{O}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

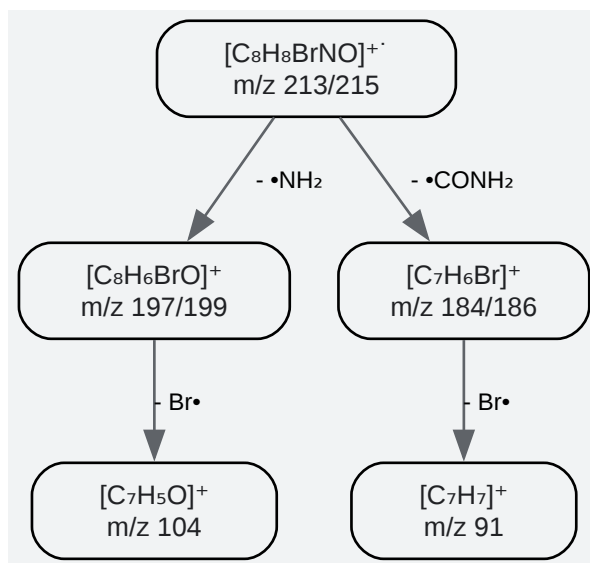
Note: The relative intensities of the fragment ions will depend on the ionization technique and energy used.

Causality Behind Experimental Choices: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. ESI is a soft ionization technique that often results in a prominent protonated molecular ion peak ($[M+H]^+$), while EI is a higher-energy technique that leads to more extensive fragmentation, providing valuable structural information.^[4]

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[4]
- Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Visualizing the Fragmentation Pathway



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Caption: Proposed mass spectrometry fragmentation of **2-Bromo-3-methylbenzamide**.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for **2-Bromo-3-methylbenzamide**. While based on predictions from analogous structures and established principles, this information serves as a robust framework for the identification and characterization of this compound. The provided experimental protocols and data interpretation offer practical guidance for researchers in obtaining and analyzing their own experimental data, thereby ensuring the scientific integrity of their work. The synthesis of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous structural elucidation of **2-Bromo-3-methylbenzamide**.

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